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Abstract
Antide, also known as Iturelix, is a third-generation synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its

development in the late 1980s marked a significant advancement over previous GnRH antagonists by demonstrating high potency and a greatly

improved safety profile, particularly with regard to histamine release. This guide provides a comprehensive technical overview of the discovery,

mechanism of action, preclinical development, and clinical investigation of Antide, culminating in its eventual discontinuation. Quantitative data is

summarized, key experimental methodologies are detailed, and logical workflows are visualized to offer a complete history for drug development

professionals.

Discovery and Historical Context
The development of GnRH antagonists began shortly after the characterization of GnRH in the 1970s. The therapeutic goal was to achieve rapid and

reversible suppression of gonadotropins (Luteinizing Hormone [LH] and Follicle-Stimulating Hormone [FSH]) without the initial "flare-up" effect seen

with GnRH agonists. However, first and second-generation antagonists were hampered by significant side effects, primarily dose-limiting

anaphylactoid reactions caused by histamine release from mast cells[1].

Antide was developed as a "third-generation" antagonist to overcome this critical limitation. Synthesized as a decapeptide ([N-Ac-D-Nal(2)1,D-

Phe(pCl)2,D-Pal(3)3,Ser,Lys(Nic),D-Lys(Nic),Leu,Lys(iPr),Pro,D-Ala-NH2]), its specific amino acid substitutions were designed to maintain high

binding affinity to the GnRH receptor while minimizing the properties that trigger mast cell degranulation[2]. This rational design approach resulted in a

compound with potent antiovulatory activity and negligible histamine-releasing properties, positioning it as a promising candidate for clinical

evaluation[2].

Mechanism of Action
Antide functions as a pure, competitive antagonist at the GnRH receptor, which is a G protein-coupled receptor (GPCR) located on pituitary

gonadotrope cells[3][4].

Competitive Binding: Antide directly competes with endogenous GnRH for binding to the GnRH receptor[3].

Inhibition of Signaling Cascade: Upon binding, Antide does not activate the receptor. Instead, it prevents GnRH from initiating the downstream

signaling pathway. This pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and

diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating Protein Kinase C (PKC),

respectively, which are crucial steps for the synthesis and secretion of LH and FSH[4].

Suppression of Gonadotropins: By blocking this cascade, Antide causes a rapid, dose-dependent decrease in the secretion of LH and FSH,

leading to a subsequent reduction in gonadal steroid production (e.g., testosterone and estrogen)[3][5].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b053475?utm_src=pdf-interest
https://www.benchchem.com/product/b053475?utm_src=pdf-body
https://www.benchchem.com/product/b053475?utm_src=pdf-body
https://www.benchchem.com/product/b053475?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2950992/
https://www.benchchem.com/product/b053475?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2460863/
https://pubmed.ncbi.nlm.nih.gov/2460863/
https://www.benchchem.com/product/b053475?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1900784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11768417/
https://www.benchchem.com/product/b053475?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1900784/
https://www.benchchem.com/product/b053475?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11768417/
https://www.benchchem.com/product/b053475?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1900784/
https://pubmed.ncbi.nlm.nih.gov/1745690/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GnRH Signaling and Antide's Mechanism of Action

Pituitary Gonadotrope Cell

GnRH Receptor Phospholipase C
 Activates

IP3
 Generates

DAG
 Generates

Endoplasmic
Reticulum

 Acts on
Protein Kinase C

 Activates

LH & FSH
Secretion

 Stimulates

Ca²⁺
 Releases

 Co-activates

GnRH

Antide
(Iturelix)

 Blocks

Click to download full resolution via product page

Caption: Competitive antagonism of the GnRH receptor by Antide.

Preclinical Development
Preclinical studies were designed to characterize Antide's binding affinity, in vivo efficacy, duration of action, and safety profile.

Experimental Protocols
Receptor Binding Assay (In Vitro)

Objective: To determine the binding affinity of Antide for the rat pituitary GnRH receptor.

Methodology:

Membrane Preparation: Anterior pituitaries were collected from adult female rats and homogenized. Cell membranes were isolated by

centrifugation.

Competitive Binding: A constant concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) was incubated with the pituitary

membranes.

Incubation: Increasing concentrations of unlabeled Antide were added to the mixture to compete for receptor binding sites.

Separation: After reaching equilibrium, the membrane-bound radioligand was separated from the free radioligand by rapid filtration through glass

fiber filters.

Quantification: The radioactivity retained on the filters was measured using a gamma counter.

Analysis: Data were used to calculate the IC₅₀ value (the concentration of Antide required to inhibit 50% of the specific binding of the

radioligand).

Antiovulatory Activity Assay (In Vivo)

Objective: To assess the efficacy of Antide in preventing ovulation in rats.

Methodology:

Animal Model: Regularly cycling adult female rats were used.

Dosing: Rats were administered a single subcutaneous injection of Antide at various doses on the morning of proestrus.

Endpoint: The following day (estrus), the fallopian tubes were examined for the presence of ova.

Analysis: The percentage of rats in which ovulation was blocked was determined for each dose level to calculate the ED₁₀₀ (the effective dose to

block ovulation in 100% of animals).
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Summary of Preclinical Data

Parameter Species/Model Result Reference

GnRH-Stimulated LH Secretion

(ED₅₀)
Rat Pituitary Cells (in vitro) ~10⁻¹⁰ M (after 48h preincubation) [3]

Antiovulatory Activity (ED₁₀₀) Rat (in vivo, s.c.) 1.0 µ g/rat [2]

Duration of Action Rat (in vivo)
Significant LH suppression >44 hrs

post-injection
[2]

Oral Antiovulatory Activity (ED₁₀₀) Rat (in vivo, oral) 1200 µ g/rat [2]

Histamine Release N/A Negligible [2]
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Caption: The logical workflow of Antide's preclinical evaluation.

Clinical Development
Antide (Iturelix) entered clinical trials for indications where hormonal suppression is beneficial, such as female infertility (specifically for controlled

ovarian hyperstimulation in IVF protocols), endometriosis, and prostate cancer[4][6]. Development was ultimately discontinued in 2004 during Phase

II trials for female infertility[4][6].

Experimental Protocols (Representative)
Phase I: Safety and Pharmacokinetics in Healthy Volunteers

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending doses of Antide.

Design: A randomized, single-blind, placebo-controlled, dose-escalation study.
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Methodology:

Subjects: Healthy male or postmenopausal female volunteers.

Administration: Subjects would receive a single subcutaneous injection of Antide at a specific dose level or a matching placebo.

PK Sampling: Blood samples would be collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose) to

determine plasma concentrations of Antide.

PD Sampling: Blood samples would also be analyzed for LH, FSH, and testosterone/estradiol to measure the extent and duration of hormonal

suppression.

Safety Monitoring: Included continuous monitoring of vital signs, ECGs, local injection site reactions, and adverse event reporting.

Phase II: Efficacy in Controlled Ovarian Hyperstimulation (IVF)

Objective: To determine the efficacy of Antide in preventing a premature LH surge in patients undergoing ovarian stimulation for IVF.

Design: A multicenter, randomized, active-comparator controlled trial.

Methodology:

Patient Population: Women undergoing IVF treatment.

Ovarian Stimulation: Patients would begin daily injections of a gonadotropin (e.g., recombinant FSH) to stimulate follicular growth[7].

Antagonist Administration: Once the lead follicle reached a predetermined size (e.g., ≥14 mm), patients would be randomized to receive daily

subcutaneous injections of Antide (e.g., 0.25 mg) to prevent a premature LH surge[8][9].

Monitoring: Follicular development would be monitored via transvaginal ultrasound and serum estradiol levels.

Triggering Ovulation: When follicles reached maturity, a final injection of human chorionic gonadotropin (hCG) would be administered to trigger

oocyte maturation. Antide would be discontinued at this point.

Primary Endpoint: The incidence of a premature LH surge (defined as LH > 10 IU/L before hCG administration).

Secondary Endpoints: Number of oocytes retrieved, fertilization rates, and clinical pregnancy rates.

Summary of Clinical Findings and Status
While specific quantitative data from Antide's clinical trials are not widely published, its development trajectory was similar to other GnRH antagonists

like Ganirelix and Cetrorelix. These compounds effectively suppress LH and prevent premature ovulation in IVF cycles[10]. Antide was reported to be

in Phase II trials for female infertility before its development was discontinued by Ortho-McNeil in November 2004[4][6]. The precise reasons for

discontinuation are not publicly detailed but can often be related to strategic business decisions, emerging competition, or subtle findings in efficacy o

safety when compared to other available or upcoming treatments.
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Caption: The clinical development pathway of Antide (Iturelix).

Conclusion
Antide (Iturelix) was a rationally designed, third-generation GnRH antagonist that successfully addressed the primary safety concern of histamine

release that plagued its predecessors. Preclinical data confirmed its high potency and favorable safety profile. Although it progressed into Phase II

clinical trials for female infertility, its development was ultimately halted. The history of Antide serves as a valuable case study in the iterative process

of drug design, demonstrating the successful optimization of a peptide therapeutic to improve its safety profile and highlighting the complex factors

that influence the progression of a drug candidate through clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]
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